H-Pro-Pna

描述

“H-Pro-Pna” is a substrate used for the determination of proline arylamidase in human sera by continuous reaction . It is also hydrolyzed by prolyl aminopeptidase from Bacillus megaterium .

Synthesis Analysis

The synthesis of peptide nucleic acids (PNAs) like “this compound” involves solid-phase synthesis methods . The process includes the use of backbone modifications with Hmb (2-hydroxy-4-methoxybenzyl) to ameliorate difficult couplings and reduce “on-resin” aggregation . This approach provides a novel and straightforward strategy for facile solid-phase synthesis of difficult purine-rich PNA sequences .

Molecular Structure Analysis

“this compound” is a peptide nucleic acid (PNA), a synthetic DNA/RNA analog. The structure and characteristics of PNA probe, the hybridization method, and the design principle of PNA probes are crucial in its applications .

Chemical Reactions Analysis

The first PNA self-replicating system based on template directed cross-catalytic ligation was reported, which is a process analogous to biological replication . Using two template PNAs and four pentameric precursor PNAs, all four possible carbodiimide assisted amide ligation products were detected and identified .

科学研究应用

抗菌应用

肽核酸 (PNA) 是一种核酸模拟物,对天然 DNA 或 RNA 具有高度特异性和结合亲和力,并且具有抵抗酶降解的能力 . PNA 序列可以被设计用来选择性地沉默基因表达,这使得 PNA 成为抗菌应用的有前景工具 . 然而,PNA 的膜渗透性差仍然是其在细胞应用中的主要限制因素 . 为了克服这一障碍,人们开发了 PNA 与不同分子的偶联物 . 这包括 PNA 与穿膜肽、氨基糖、氨基糖苷类抗生素和非肽类分子的共价连接偶联物,这些偶联物主要作为 PNA 载体在抗菌和抗病毒应用中进行了测试 .

食源性病原体的快速检测

近年来,PNA 已广泛应用于微生物的快速检测,例如荧光原位杂交、PCR 扩增、生物传感器和基因芯片 . 本综述介绍了 PNA 探针的结构和特性、杂交方法以及 PNA 探针的设计原理,并总结了 PNA 探针在食源性病原体快速检测中的应用进展 .

分子生物学与生物技术

短 PNA 寡聚体在分子生物学、生物技术、诊断和医学领域引起了极大的兴趣,因为它们可以作为抗基因和反义剂 . 抗基因 PNA 寡聚体识别并结合特定基因的互补 DNA 片段,干扰其转录 . 通过与 DNA 形成三链体或通过 DNA 双链体的链入侵,PNA 可以阻断 RNA 聚合酶的活性

作用机制

Target of Action

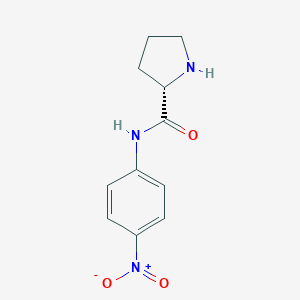

H-Pro-Pna, also known as Gly-Pro-pNA (hydrochloride), is primarily targeted towards the enzyme Dipeptidyl Peptidase IV (DPP IV) . DPP IV is a circulating enzyme that plays a crucial role in glucose metabolism . It is involved in the degradation of incretin hormones, which are responsible for stimulating insulin secretion .

Mode of Action

This compound acts as a chromogenic substrate for DPP IV . When it interacts with DPP IV, it is cleaved, leading to the release of free p-nitroanilide . This cleavage can be quantified by colorimetric detection at 405 nm . The interaction of this compound with DPP IV slows down the degradation rate of the substrate .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the glucose metabolism pathway . By inhibiting DPP IV, this compound indirectly influences the activity of incretin hormones, which are key regulators of insulin secretion . This can lead to improved control of blood glucose levels .

Pharmacokinetics

Pnas are known to be resistant to enzymatic degradation, which suggests that this compound could have good stability and a long half-life in the body

Result of Action

The molecular effect of this compound’s action is the inhibition of DPP IV activity, which leads to an increase in the levels of incretin hormones . On a cellular level, this can result in enhanced insulin secretion and improved control of blood glucose levels .

Action Environment

The action of this compound, like other PNAs, can be influenced by various environmental factors. For instance, the presence of salts can enhance the binding of PNA molecules to their DNA or RNA targets . Additionally, the temperature and pH can affect the enzymatic activity of DPP IV and thus the efficacy of this compound

安全和危害

未来方向

属性

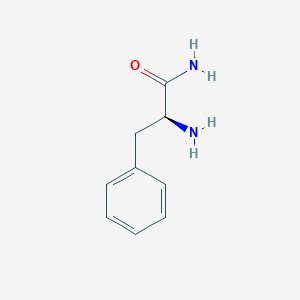

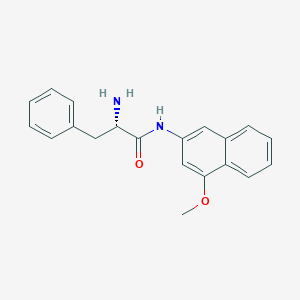

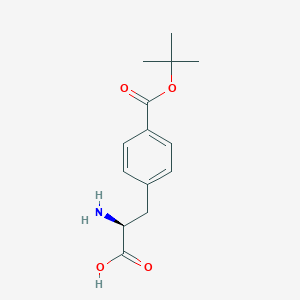

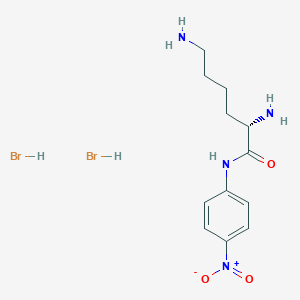

IUPAC Name |

(2S)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3/c15-11(10-2-1-7-12-10)13-8-3-5-9(6-4-8)14(16)17/h3-6,10,12H,1-2,7H2,(H,13,15)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWXPYNYNEUYKOW-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

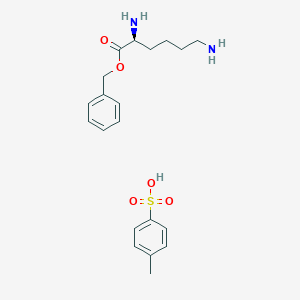

Canonical SMILES |

C1CC(NC1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30994549 | |

| Record name | N-(4-Nitrophenyl)prolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30994549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7369-91-7 | |

| Record name | N-(4-Nitrophenyl)prolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30994549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。